molecular formula C11H8BrN B1282306 3-(3-Bromophenyl)pyridine CAS No. 4422-32-6

3-(3-Bromophenyl)pyridine

Cat. No. B1282306
CAS RN: 4422-32-6
M. Wt: 234.09 g/mol
InChI Key: JHUIVUBQMBPYJE-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)pyridine is a brominated aromatic compound that features a pyridine ring substituted with a bromophenyl group at the 3-position. This structure is related to various compounds studied for their potential applications in organic synthesis, luminescent properties, and biological activities. The presence of the bromine atom makes it a versatile intermediate for further chemical modifications due to its reactivity in various coupling reactions.

Synthesis Analysis

The synthesis of brominated pyridine derivatives can be achieved through various methods. For instance, cyclometalated Pd(II) and Ir(III) complexes with 2-(4-bromophenyl)pyridine ligands have been synthesized, demonstrating the potential for creating complex structures from bromophenyl pyridines . Additionally, a method for synthesizing 3-arylthieno[2,3-b]pyridines from 2-bromopyridines has been reported, which involves an iodine-mediated cyclization step . These methods highlight the synthetic utility of bromophenyl pyridines in constructing heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of bromophenyl pyridines and their derivatives has been extensively studied using X-ray diffraction, which provides detailed information on the intermolecular interactions and crystal packing . For example, the crystal structure of a related compound, 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine, was determined, revealing a triclinic space group and specific bond lengths and angles . These structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Bromophenyl pyridines are key intermediates in various chemical reactions. They can undergo nucleophilic aromatic substitution (SNAr) to form bromo(methylthio)pyridines, which are precursors to thienopyridines . Additionally, carbon-carbon coupling reactions have been employed to synthesize novel pyridine derivatives, showcasing the versatility of bromophenyl pyridines in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl pyridines are influenced by their molecular structure. Density functional theory (DFT) studies provide insights into the electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, which are indicative of the molecule's reactivity and potential bioactivity . The luminescent properties of cyclometalated complexes containing bromophenyl pyridine ligands have also been investigated, with emission peaks observed under UV irradiation . These properties are essential for the development of new materials and pharmaceuticals.

Scientific Research Applications

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: 3-(3-Bromophenyl)pyridine is used in the synthesis of biologically active pyridine derivatives . These derivatives have been tested as antimicrobial agents .
  • Methods of Application or Experimental Procedures: The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide afforded the corresponding pyridinethione which was used as a precursor to synthesize the targeted thienopyridine derivatives in good to excellent yield by the reaction with 2-chloro- N -arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .
  • Results or Outcomes: The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans . Compounds 12a and 15 demonstrated the highest inhibition zone, with maximal antimicrobial activity against B. mycoides (33 mm) and C. albicans (29 mm), respectively . Compound 12a prevented the growth of E. coli, at MIC level of 0.0195 mg/mL, and B. mycoides and C. albicans at MIC level below than 0.0048 mg/mL, respectively . Additionally, compound 15 prevented the visible growth of E. coli, B. mycoides, and C. albicans at MIC values of >0.0048, 0.0098, and 0.039 mg/mL, respectively .

Safety And Hazards

The safety information for 3-(3-Bromophenyl)pyridine indicates that it may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(3-bromophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUIVUBQMBPYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90522347
Record name 3-(3-Bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)pyridine

CAS RN

4422-32-6
Record name 3-(3-Bromophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90522347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-Bromophenyl)pyridine
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Synthesis routes and methods I

Procedure details

A mixture of 1,3-dibromobenzene (8.7 g, 36.8 mmol) and pyridine-3-boronic acid-1,3-propanediol cyclic ester (4.0 g, 24.5 mmol) in EtOH (60 ml) and toluene (60 ml) together with 2N Na2CO3 solution (24.5 ml) was degassed with a stream of N2 for 10 min. Tetrakis(triphenylphosphine)-palladium(0) (0.25 g, 0.22 mmol) was added and the reaction heated at reflux for 14 h. The mixture was concentrated under reduced pressure to remove the organic solvents. The organics were extracted with EtOAc (2×125 ml) and then washed with brine (75 ml), dried (MgSO4), and concentrated under reduced pressure. The resulting crude residue was purified by column chromatography on silica, using 80% diethyl ether in hexane as the eluent, to yield 3-(3-bromophenyl)pyridine (3.66 g, 64%): δH (360 MHz, CDCl3) 7.30-7.42 (2H, m), 7.47-7.60 (2H, m), 7.72 (1H, s), 7.84 (1H, dt, J 8 and 2), 8.62 (1H, dd, J 4.8 and 1.5), 8.83 (1H, s).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
24.5 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

In some embodiments, the process further comprises: reacting 1-bromo-3-iodobenzene with 3-pyridine boronic acid to form 3-(3-bromophenyl)pyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-bromo-3-iodobenzene (1.118 g, 3.95 mol) and 3-pyridine boronic acid (0.559 g, 4.54 mol) were added to a 100 mL three neck round bottom flask. To this flask, dioxane (20 mL) and aqueous K2CO3 (2 N, 20 mL) were added. The mixture was stirred and degassed with a steam of argon for 30 minutes. Then under argon atmosphere, 50 mg (0.04 mmol) of Pd(PPh3)4 (1%) was added. The mixture was heated to 100° C. and stirred overnight. The next day, the solvent was removed by roto-evaporation and the residue was suspended into an equal amount of water (50 mL) and CH2Cl2 (50 mL). The organic layer was separated from aqueous layer and washed with brine (50 mL×3). After drying over Na2SO4, and removal of the drying agent, about 0.92 g of 3-(3-bromophenyl)pyridine product (100%) was afforded. 1H NMR (400 MHz, CDCl3) 8.85 (s, 1H), 8.65 (d, 1H), 7.87 (d, 1H), 7.75 (s, 1H), 7.57-7.52 (m, 2H), 7.41-7.35 (m, 2H).
Quantity
1.118 g
Type
reactant
Reaction Step One
Quantity
0.559 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

This reaction was carried out as described in Example 37, step a, using 1,3-dibromobenzene (8.7 g, 36.8 mmol) and pyridine-3-boronic acid 1,3-propanediol cyclic ester (4.0 g, 24.5 mmol) in ethanol (60 ml) for 14 h. The resulting crude residue was purified by column chromatography (silica gel, 80% Et2O/hexane) to yield the title compound (3.66 g, 64%): 1H NMR (360 MHz, CDCl3) δ 7.30-7.42 (2H, m), 7.47-7.60 (2H, m), 7.72 (1H, s), 7.84 (1H, dt, J 8.0, 2.0 Hz), 8.62 (1H, dd, J 4.8, 1.5 Hz), 8.83 (1H, s).
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Yield
64%

Synthesis routes and methods V

Procedure details

Tetrakis-(triphenylphosphine)palladium (153 mG; 0.135 mM) was added to a stirred solution of 3-bromopyridine (0.434 mL; 4.5 mM) in 9 mL of toluene. The resulting solution was stirred 10 mins. under nitrogen at R.T. 2M aqueous sodium carbonate solution (5 mL; 10 mM) followed by a solution of 3-bromophenylboronic acid (1 G; 5 mM) in 2.5 mL of absolute ethanol were added. This heterogeneous reaction mixture was vigorously stirred 20 hrs. at 80° under nitrogen, cooled, diluted with 25 mL of methylene chloride, and washed with 2×5 mL of 2M aqueous sodium carbonate solution containing 0.5 mL of conc. ammonia. The organic layer was dried over anhyd. magnesium sulfate. Solvent removal followed by purification on silica gel using ether:petroleum ether (1:1) as solvent gave 3-(3'-bromophenyl)pyridine in 35% yield as a colorless liquid boiling at 140°-2°/~2 mm.
[Compound]
Name
Tetrakis-(triphenylphosphine)palladium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.434 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Wakabayashi, Y Sugihara, K Takakura… - The Journal of …, 1999 - ACS Publications
The self-assembly of 3-[4‘-(diethylboryl)phenyl]pyridine (3) and 3-[3‘-(diethylboryl)phenyl]pyridine (4) was investigated by 1 H and 11 B NMR spectroscopies and vapor pressure …
Number of citations: 18 pubs.acs.org
EL Plummer - Journal of Agricultural and Food Chemistry, 1983 - ACS Publications
The cis-3-(2, 2-dichloroethenyl)-2, 2-dimethylcyclopropanecarboxylic acid (DVA) esters of seven heterocyclic analogues of [1, l'-biphenyl]-3-methanol have been prepared. Activities for …
Number of citations: 10 pubs.acs.org
DA Babar, S Kalari, UB Karale, VB Makane… - …, 2018 - Wiley Online Library
The combination of Cs 2 CO 3 and Pd(OAc) 2 enables the coupling of imidazo[1, 2‐a]pyridine esters and aryl halides, allowing an easy access to generate 3‐aryl imidazo[1, 2‐a]pyridine…
A Lorente, P Pingel, A Miasojedovas… - … applied materials & …, 2017 - ACS Publications
This article reports the synthesis and characterization of a series of polystyrenes containing phenylpyridine moieties as side chains. Methanol solubility of these polymers is induced if …
Number of citations: 12 pubs.acs.org
R Trokowski, S Akine, T Nabeshima - Dalton Transactions, 2009 - pubs.rsc.org
We have designed and synthesized a new ligand, 6-(2-pyridinyl)-4-[3′-(3-pyridinyl)[1,1′-biphenyl]-3-yl]-2,2′-bipyridine (2). 2 reacted with Pt(cod)(MeCN)2(BF4)2 to quantitatively …
Number of citations: 4 pubs.rsc.org
AJ Lorente Sánchez - 2017 - publishup.uni-potsdam.de
In the present work side-chain polystyrenes were synthesized and characterized, in order to be applied in multilayer OLEDs fabricated by solution process techniques. Manufacture of …
Number of citations: 3 publishup.uni-potsdam.de
YV Le Bihan, RM Lanigan, B Atrash… - European Journal of …, 2019 - Elsevier
Residues in the histone substrate binding sites that differ between the KDM4 and KDM5 subfamilies were identified. Subsequently, a C8-substituted pyrido[3,4-d]pyrimidin-4(3H)-one …
Number of citations: 13 www.sciencedirect.com
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan… - European journal of …, 2021 - Elsevier
Apoptosis signal-regulating kinase 1 (ASK1, MAP3K5), a member of the mitogen-activated protein kinase (MAPK) signaling pathway, is involved in cell survival, differentiation, stress …
Number of citations: 5 www.sciencedirect.com
S Hou, X Yang, Y Yang, Y Tong, Q Chen, B Wan, R Wei… - isribinhibitor.com
Apoptosis signal-regulating kinase 1 (ASK1, MAP3K5), a member of the mitogen-activated protein kinase (MAPK) signaling pathway, is involved in cell survival, differentiation, stress …
Number of citations: 0 isribinhibitor.com

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